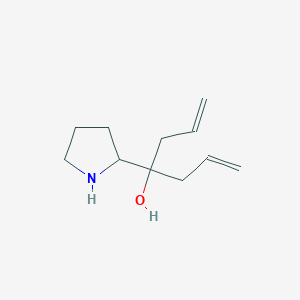

4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol

Description

While dedicated research focusing solely on 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol is not extensively documented in publicly available literature, its structural components—a chiral pyrrolidine (B122466) ring and a tertiary alcohol bearing two vinyl groups—position it as a compound of considerable academic interest. The pyrrolidine moiety is a ubiquitous scaffold in numerous natural products and pharmaceuticals, valued for its conformational rigidity and the stereochemical complexity it can impart. nih.govfrontiersin.org The dienyl tertiary alcohol functionality, on the other hand, offers a versatile handle for a variety of chemical transformations.

In the broader context of modern organic synthesis, molecules that incorporate multiple, distinct functional groups are highly sought after as they allow for the rapid construction of complex molecular frameworks. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in a wide array of FDA-approved drugs. nih.govfrontiersin.org Its presence in this compound suggests potential biological activity and makes it an attractive target for synthetic exploration.

The tertiary alcohol and the two terminal alkene groups further enhance the chemical significance of this compound. Tertiary alcohols are important structural motifs in many biologically active molecules, and the dienyl system provides a platform for various cycloaddition and cross-coupling reactions, enabling the formation of more intricate structures.

The presence of a stereocenter at the 2-position of the pyrrolidine ring, and potentially at the carbinol center, underscores the strategic importance of this compound as a chiral building block. oup.com Chiral pyrrolidines are invaluable in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. mdpi.comnih.gov The enantiopure forms of such compounds are critical for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

The diene functionality offers opportunities for stereocontrolled transformations. For instance, intramolecular Diels-Alder reactions could be envisioned, leading to the formation of complex bicyclic systems with multiple new stereocenters. This makes this compound a potentially powerful tool for the stereoselective synthesis of complex natural products and novel pharmaceutical agents.

A hypothetical synthetic approach to this chiral building block could involve the stereoselective addition of a vinyl Grignard reagent to a suitable pyrrolidinyl ketone precursor. The stereochemical outcome of such a reaction is often influenced by the nature of the substituents on the pyrrolidine ring and the reaction conditions, as illustrated in the following table.

| Precursor Ketone | Grignard Reagent | Proposed Stereochemical Outcome |

| (S)-1-(1-tert-butoxycarbonylpyrrolidin-2-yl)ethan-1-one | Vinylmagnesium bromide | Diastereomeric mixture of (S)-1-(1-tert-butoxycarbonylpyrrolidin-2-yl)-1-vinylpropan-1-ol |

| (R)-1-(1-benzylpyrrolidin-2-yl)ethan-1-one | Vinylmagnesium bromide | Diastereomeric mixture of (R)-1-(1-benzylpyrrolidin-2-yl)-1-vinylpropan-1-ol |

This table is illustrative and based on general principles of nucleophilic addition to chiral ketones.

Given the rich chemistry associated with its structural components, the research trajectories for this compound are multifaceted. Future research is likely to focus on several key areas:

Asymmetric Synthesis: The development of efficient and highly stereoselective methods for the synthesis of all possible stereoisomers of this compound will be a primary focus. This could involve leveraging proline-derived organocatalysts or developing novel chiral ligands for metal-catalyzed approaches. mdpi.comnih.gov

Methodology Development: The unique arrangement of functional groups in this molecule makes it an ideal platform for the development of new synthetic methodologies. For instance, exploring tandem reactions that engage both the diene and the alcohol functionalities could lead to novel and efficient routes to complex heterocyclic systems.

Medicinal Chemistry: The pyrrolidine scaffold is a well-established pharmacophore. frontiersin.org Future studies will likely involve the synthesis of derivatives of this compound and the evaluation of their biological activity against a range of therapeutic targets. The conformational constraint imposed by the pyrrolidine ring, coupled with the potential for diverse functionalization of the dienyl alcohol moiety, provides a rich design space for drug discovery.

Natural Product Synthesis: The structural motifs present in this compound are found in a variety of natural products, particularly alkaloids. mdpi.com This compound could serve as a key intermediate in the total synthesis of such complex molecules.

The table below outlines potential synthetic strategies that could be employed to access the core pyrrolidine structure.

| Synthetic Strategy | Key Features | Potential for Stereocontrol |

| 1,3-Dipolar Cycloaddition | Convergent approach using azomethine ylides and dipolarophiles. | High, through the use of chiral ligands or auxiliaries. |

| Reductive Amination | Cyclization of amino-dicarbonyl compounds. | Can be achieved with chiral reducing agents or catalysts. |

| From Chiral Pool | Utilization of readily available chiral starting materials like proline. | Excellent, as the initial stereochemistry is preserved. |

This table provides a summary of established methods for pyrrolidine synthesis that could be adapted for the target molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-2-ylhepta-1,6-dien-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-3-7-11(13,8-4-2)10-6-5-9-12-10/h3-4,10,12-13H,1-2,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRIOVVQHOPRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C1CCCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyrrolidin 2 Yl Hepta 1,6 Dien 4 Ol and Its Stereoisomers

Retrosynthetic Analyses and Design Principles for the Dienol Skeleton

The design of a synthetic route for 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol is underpinned by a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible precursors.

A primary retrosynthetic disconnection of this compound involves breaking the carbon-carbon bond between the pyrrolidine (B122466) ring and the dienol portion of the molecule. This leads to a key pyrrolidine-containing building block and a suitable seven-carbon electrophile.

One plausible strategy involves the disconnection at the C2-position of the pyrrolidine ring, suggesting a nucleophilic addition of a 2-substituted pyrrolidine derivative to a carbonyl compound. For instance, a Grignard reagent or an organolithium species derived from a protected 2-halopyrrolidine could be added to a ketone precursor such as hepta-1,6-dien-4-one. Alternatively, a 2-lithiated N-protected pyrrolidine could react with the same ketone.

Another powerful approach is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. acs.org This strategy allows for the construction of the pyrrolidine ring with a high degree of stereocontrol. In the context of this compound, a retrosynthetic analysis could envision an azomethine ylide reacting with an alkene bearing the dienol side chain.

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Proline, a naturally occurring amino acid, is a prominent member of the chiral pool and serves as a versatile precursor for the synthesis of a wide array of pyrrolidine-containing natural products and pharmaceuticals. rsc.orgnih.gov

Both (R)- and (S)-proline are commercially available and can be readily converted into a variety of stereodefined pyrrolidine derivatives. For the synthesis of this compound, proline can be transformed into key intermediates such as N-protected 2-lithiopyrrolidines or 2-halopyrrolidines. The inherent chirality of proline is thus transferred to the final product, providing a straightforward route to enantiomerically enriched this compound.

Other chiral precursors, such as pyroglutamic acid, also derived from the chiral pool, can be employed. acs.org Pyroglutamic acid can be chemically manipulated to introduce the desired functionality at the C2 position, which can then be elaborated to form the dienol side chain.

Enantioselective and Diastereoselective Synthesis of the this compound Core

The construction of the quaternary stereocenter at the C4 position of the heptadienol chain, and the control of the stereochemistry at the C2 position of the pyrrolidine ring, are critical aspects of the synthesis. Modern asymmetric synthesis offers a range of powerful tools to achieve this.

The creation of a quaternary stereocenter, a carbon atom bonded to four other carbon atoms, is a formidable challenge in organic synthesis. rsc.orgrsc.org For this compound, this stereocenter is also a tertiary alcohol, suggesting that its formation can be achieved through the addition of a nucleophile to a ketone.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Pyrrolidine-based chiral auxiliaries are widely used due to their rigid structure and the efficient chirality transfer they provide. scispace.com

In the synthesis of this compound, a chiral auxiliary could be attached to the pyrrolidine nitrogen. This auxiliary would then direct the facial selectivity of the addition of an organometallic reagent (e.g., an allyl Grignard reagent) to a ketone precursor. The steric hindrance imposed by the auxiliary would favor the approach of the nucleophile from one face of the carbonyl group, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would afford the desired enantiomer of the product.

A prominent example of a chiral auxiliary is the tert-butanesulfinamide group, which has been successfully employed in the asymmetric synthesis of chiral pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position. acs.org A similar strategy could be adapted for the synthesis of the target molecule.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts. mdpi.com

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric addition of a nucleophile to a ketone. For instance, a chiral pyrrolidine-based catalyst could activate the ketone towards nucleophilic attack, while simultaneously controlling the stereochemical outcome.

The table below summarizes the key synthetic strategies discussed:

| Synthetic Strategy | Key Transformation | Stereocontrol | Relevant Precursors |

| Retrosynthesis via C-C Bond Disconnection | Nucleophilic addition to a ketone | Substrate control or external chiral reagent | 2-lithiated pyrrolidine, hepta-1,6-dien-4-one |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition | Stereochemistry of azomethine ylide and dipolarophile | Azomethine ylide, functionalized alkene |

| Chiral Pool Approach | Derivatization of a chiral starting material | Inherent chirality of the starting material | (R)- or (S)-proline, pyroglutamic acid |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective nucleophilic addition | Chiral auxiliary directs the reaction | N-acylated pyrrolidine, organometallic reagents |

| Enantioselective Organocatalysis | Asymmetric nucleophilic addition | Chiral organocatalyst | Ketone, nucleophile, chiral pyrrolidine catalyst |

The successful synthesis of this compound and its stereoisomers hinges on the judicious selection and application of these modern synthetic methodologies. The convergence of retrosynthetic design, chiral pool strategies, and powerful asymmetric catalytic methods provides a clear roadmap for accessing this complex and potentially valuable chemical entity.

Asymmetric Construction of the Quaternary Stereocenter at C4

Asymmetric Transition-Metal-Catalyzed Reactions

The construction of the chiral center at the C2 position of the pyrrolidine ring is a critical challenge in the synthesis of this compound. Asymmetric transition-metal catalysis offers powerful solutions for establishing such stereocenters with high enantioselectivity.

One prominent strategy involves the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. In this approach, an N-metallated azomethine ylide, derived from a glycine (B1666218) aldimine ester or a similar precursor, reacts with a suitable dipolarophile. The use of chiral ligands in conjunction with metal catalysts (e.g., copper, silver, or nickel) can effectively control the facial selectivity of the cycloaddition, leading to enantioenriched pyrrolidine derivatives. nih.gov A subsequent functionalization of the ester group on the pyrrolidine ring can then be performed to build the hepta-1,6-dien-4-ol (B1294630) side chain.

Another powerful approach is the catalytic asymmetric reductive coupling of 2-azadienes, often catalyzed by copper-hydride complexes. This method can be used to form chiral amines by leveraging enamines to generate α-aminoalkyl transition-metal species that then react with electrophiles. acs.org For the target molecule, a strategy could be envisioned where a pyrroline-based 2-azadiene undergoes a stereoselective addition of two allyl groups.

Furthermore, nickel- and copper-dual-catalyzed enantioselective propargylic alkylation of aldimine esters has been developed to create α-quaternary stereocenters, which could be adapted for the synthesis of precursors to the target dienol structure. acs.org

Table 1: Examples of Asymmetric Transition-Metal Catalysis for Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Feature |

|---|---|---|---|

| Chiral Cu(I)/Phosphine Complex | 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | High enantioselectivity for substituted pyrrolidines. nih.gov |

| Ni/Cu Dual Catalyst | Propargylic Alkylation | Aldimine Esters, Propargyl Halides | Creates α-quaternary stereocenters. acs.org |

Stereocontrol in Olefin Formation and Functionalization

The hepta-1,6-dien-4-ol side chain contains two terminal olefins. While these are simple alkenes without E/Z isomerism, their introduction often requires methods that are compatible with the existing stereocenter and functional groups. The core of this fragment is a tertiary divinylcarbinol. The stereoselective synthesis of such motifs can be challenging.

A common strategy involves the sequential addition of vinyl organometallic reagents (e.g., vinyl Grignard or vinyllithium) to a ketone or ester precursor. To construct the this compound, one could start with a 2-acylpyrrolidine derivative. The stepwise addition of two equivalents of an allyl nucleophile, such as allylmagnesium bromide, to this ketone would generate the desired tertiary alcohol. The stereochemistry of the pyrrolidine ring can direct the approach of the nucleophile, potentially leading to diastereoselectivity in the formation of the new tertiary carbinol center.

An improved enantioselective synthesis of a related salicylated divinylcarbinol has been achieved using a route that establishes chirality via Sharpless asymmetric epoxidation, followed by a Heck reaction and deoxygenation to regenerate the terminal alkene. elsevierpure.com This highlights the multi-step sequences often required to achieve stereocontrol in complex carbinol synthesis. researchgate.netresearchgate.net

Advanced Reaction Sequences for Complex Architectures

The convergence and efficiency of a synthetic route can be significantly enhanced by employing advanced reaction sequences that build molecular complexity rapidly.

Cascade and Tandem Processes for Pyrrolidine-Dienol Scaffolds

Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, are highly desirable. For the synthesis of the target scaffold, a transaminase-triggered cyclization could be employed. This biocatalytic approach uses transaminases to asymmetrically synthesize chiral amines from ketones. Starting from an ω-chloroketone, the enzyme generates a chiral amino group, which then undergoes spontaneous intramolecular cyclization to yield an enantioenriched 2-substituted pyrrolidine. researchgate.net By using a precursor like 9-chloro-1,8-nonadien-5-one, this method could potentially construct the target molecule in a highly efficient and stereoselective manner.

Ring-Closing and Cross-Metathesis Strategies

Olefin metathesis is a versatile tool for carbon-carbon double bond formation. Ring-closing metathesis (RCM) is particularly powerful for the synthesis of heterocyclic compounds. tandfonline.com To form the pyrrolidine ring of the target molecule, a precursor such as a protected N,N-diallyl-amino alcohol could undergo RCM. The basicity of the nitrogen atom in diallylamines can inhibit ruthenium-based catalysts, but this can be overcome by using N-protected derivatives (amides, carbamates) or by adding a Lewis acid co-catalyst. acs.orgnih.govfigshare.com

Table 2: RCM Strategies for Pyrrolidine Synthesis

| Catalyst | Substrate Type | Conditions | Outcome |

|---|---|---|---|

| Grubbs' 1st Gen. | Diallylamine derivatives | CH2Cl2, rt | Forms 2,5-dihydropyrroles. tandfonline.com |

Cross-metathesis (CM) could be used to introduce the vinyl groups of the dienol side chain, although direct double allylation of a ketone is often more straightforward for this specific structure.

Intramolecular Cyclizations (e.g., Silylcarbocyclization, Prins-type Reactions)

Intramolecular cyclizations are fundamental to the synthesis of cyclic structures like pyrrolidines. Silylcarbocyclization: This reaction involves the cyclization of an enyne in the presence of a hydrosilane and a transition metal catalyst (e.g., Rhodium or Cobalt). mdpi.comunipi.itresearchgate.net A suitably functionalized N-allyl-propargylamine could undergo silylcarbocyclization to form a pyrrolidine ring containing a vinylsilane moiety. This vinylsilane is a versatile handle for further functionalization, such as conversion to a vinyl halide followed by coupling reactions. mdpi.com

Prins-type Reactions: The Prins reaction and its nitrogen-analogue, the aza-Prins reaction, involve the acid-catalyzed cyclization of a homoallylic alcohol or amine onto an aldehyde or ketone. nih.govnih.gov An aza-Prins cyclization could be envisioned where an open-chain amino-diol precursor cyclizes to form the pyrrolidine ring. The use of allylsilanes as nucleophiles in silyl-Prins cyclizations can offer enhanced selectivity. researchgate.net

Skeletal Rearrangements Leading to Dienes from Pyrrolidines

While most methods focus on constructing the target molecule, skeletal editing strategies offer an alternative approach by modifying existing scaffolds. A recently developed method allows for the conversion of saturated N-heterocyclic pyrrolidines into linear dienes. nih.govresearchgate.net This process involves an N-atom removal and deconstruction of the pyrrolidine ring. nih.gov The key steps are N-sulfonylazidonation followed by rearrangement of the resulting sulfamoyl azide (B81097) intermediate. nih.gov

This transformation is energetically challenging as it involves breaking stable C-N and C-C sigma bonds to form C-C pi bonds. nih.gov However, it provides a novel route to generate diene structures from readily available pyrrolidine precursors. nih.govresearchgate.net While this specific method deconstructs the pyrrolidine ring to form a diene, it highlights the potential of skeletal rearrangements in generating diene functionality from heterocyclic precursors. acs.org This could be conceptually applied in a late-stage modification of a more complex pyrrolidine to create the desired diene moiety, although it would require careful substrate design to be synthetically useful for the target molecule.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Reactivity and Transformational Chemistry of 4 Pyrrolidin 2 Yl Hepta 1,6 Dien 4 Ol

Chemical Transformations of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile component of the molecule. Its reactivity is centered around the secondary amine, which can undergo various functionalization reactions, and the ring itself can be subject to structural modifications.

N-Functionalization and Ring Modifications

The nitrogen atom of the pyrrolidine ring is nucleophilic and readily participates in reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Acylation: The secondary amine can be easily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding N-acylpyrrolidines. This reaction is typically high-yielding and serves as a common method for protecting the nitrogen or introducing specific functional groups.

N-Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups onto the nitrogen atom. The reactivity of the alkyl halide (I > Br > Cl) and the reaction conditions, such as the choice of solvent and base, can be optimized to achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts.

Ring Contraction and Expansion: While less common, modifications to the pyrrolidine ring itself are possible. Ring contraction of pyrrolidine derivatives can be achieved under specific oxidative or photochemical conditions, potentially leading to cyclobutane (B1203170) or other strained ring systems. acs.orgnih.govnih.gov Conversely, ring expansion to form piperidines or other larger heterocycles can be accomplished through rearrangement reactions, often involving the formation of an aziridinium (B1262131) intermediate from a prolinol derivative. researchgate.netresearchgate.net Photochemically promoted ring contraction of pyridines to pyrrolidine derivatives has also been reported, highlighting a novel synthetic route. osaka-u.ac.jpresearchgate.netnih.govresearchgate.net

| Transformation | Reagents/Conditions | Product Type |

| N-Acylation | Acid chloride/anhydride, base | N-Acylpyrrolidine |

| N-Alkylation | Alkyl halide, base | N-Alkylpyrrolidine |

| Ring Contraction | Photochemical/Oxidative methods | Cyclobutane derivatives |

| Ring Expansion | Rearrangement of prolinol derivatives | Piperidine (B6355638) derivatives |

Reactivity of the Pyrrolidine Nitrogen in Organocatalysis

The pyrrolidine moiety is a well-established scaffold in organocatalysis. The nitrogen atom plays a crucial role in the catalytic cycle of many reactions by forming nucleophilic enamine or electrophilic iminium ion intermediates.

Michael Addition: In the presence of a carbonyl compound (aldehyde or ketone), the pyrrolidine nitrogen can form an enamine intermediate. This enamine can then act as a nucleophile in a Michael addition to an α,β-unsaturated compound, such as a nitroolefin. The catalyst is regenerated upon hydrolysis of the resulting iminium ion. 2-substituted pyrrolidines have been shown to be effective organocatalysts for the Michael addition of aldehydes to nitroolefins. nih.govbeilstein-journals.orgrsc.org

Aldol (B89426) Reaction: Similarly, the enamine intermediate formed from a ketone and the pyrrolidine catalyst can react with an aldehyde in an aldol reaction. This reaction is a powerful tool for carbon-carbon bond formation. Pyrrolidine and its derivatives have been successfully employed as organocatalysts in direct aldol reactions. researchgate.nettandfonline.comelsevierpure.commdpi.comnih.gov

| Organocatalytic Reaction | Role of Pyrrolidine Nitrogen | Key Intermediate |

| Michael Addition | Forms enamine with carbonyl donor | Enamine |

| Aldol Reaction | Forms enamine with ketone donor | Enamine |

Reactions Involving the Diene System

The hepta-1,6-diene portion of the molecule contains two terminal double bonds, which are susceptible to a variety of addition and functionalization reactions.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Photocycloadditions)

The isolated double bonds of the 1,6-diene system can participate in cycloaddition reactions, particularly intramolecularly, to form cyclic structures.

Diels-Alder Reaction: While the 1,6-diene is not a conjugated system required for a classical Diels-Alder reaction, it can potentially undergo an intramolecular ene reaction, which is mechanistically related. For an intermolecular Diels-Alder reaction to occur, a conjugated diene would need to be generated first, for example, through isomerization.

[2+2] Photocycloadditions: Under photochemical conditions, the two alkene moieties can undergo an intramolecular [2+2] cycloaddition to form a bicyclo[3.2.0]heptane ring system. researchgate.net This reaction is often promoted by a photosensitizer or a transition metal catalyst, such as copper(I). researchgate.netacs.org Intermolecular [2+2] photocycloadditions with other alkenes are also possible, leading to a variety of cyclobutane structures. nih.govnih.govnsf.govprinceton.eduyoutube.com

| Cycloaddition Type | Reactivity of 1,6-Diene | Product |

| Intramolecular [2+2] Photocycloaddition | The two terminal alkenes react | Bicyclo[3.2.0]heptane derivative |

| Intermolecular [2+2] Photocycloaddition | One or both alkenes react with an external alkene | Cyclobutane derivative |

Olefin Functionalizations and Selective Oxidations

The double bonds of the diene system can be selectively functionalized through various oxidative reactions.

Epoxidation: The double bonds can be converted to epoxides using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. Selective mono-epoxidation of one of the double bonds can be challenging but may be achieved by controlling the stoichiometry of the oxidizing agent. The epoxidation of dienes can be catalyzed by various metal complexes, such as those of methyltrioxorhenium, which can offer regioselectivity. nih.govacs.orgacs.orgrsc.org

Dihydroxylation: The alkenes can be dihydroxylated to form diols using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction can proceed with syn-stereoselectivity.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or hot, acidic potassium permanganate, can cleave the double bonds to yield aldehydes, ketones, or carboxylic acids.

| Oxidation Reaction | Reagents | Functional Group Formed |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

| Dihydroxylation | OsO₄ or cold, alkaline KMnO₄ | Diol |

| Oxidative Cleavage | O₃; hot, acidic KMnO₄ | Aldehyde, Ketone, or Carboxylic Acid |

Chemistry at the Tertiary Alcohol Center

The tertiary allylic alcohol is a reactive functional group that can undergo oxidation, rearrangement, and substitution reactions.

Oxidation: Direct oxidation of tertiary alcohols is generally not possible without cleavage of carbon-carbon bonds. However, tertiary allylic alcohols are an exception and can undergo oxidative rearrangement. For instance, the Babler oxidation, using pyridinium (B92312) chlorochromate (PCC), converts tertiary allylic alcohols to α,β-unsaturated ketones. wikipedia.orgacs.orgnrochemistry.com Other reagents like IBX in DMSO have also been shown to effect this transformation. acs.org The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of a chromate (B82759) ester intermediate.

Acid-Catalyzed Rearrangement: In the presence of acid, the tertiary alcohol can be protonated, and subsequent loss of water generates a tertiary allylic carbocation. libretexts.orglibretexts.orgrit.edu This carbocation is resonance-stabilized and can be attacked by a nucleophile at either of the two electrophilic carbon atoms, potentially leading to a mixture of products. Rearrangement of the carbocation is also a possibility. Arylboronic acids can also catalyze the racemization of tertiary alcohols through a carbocation intermediate. nih.gov

Substitution Reactions: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide), which can then be displaced by a nucleophile. nih.govrsc.org Due to the tertiary nature of the carbon center, these reactions likely proceed through an SN1-type mechanism involving the formation of a carbocation. The allylic nature of the system can lead to SN2' reactions as well. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Potential Products |

| Oxidative Rearrangement (Babler Oxidation) | Pyridinium chlorochromate (PCC) | α,β-Unsaturated ketone |

| Acid-Catalyzed Rearrangement | Strong acid (e.g., H₂SO₄) | Isomeric alcohols, dienes |

| Substitution (via activation) | Tosyl chloride, then nucleophile | Substituted products (ethers, amines, etc.) |

Stereospecific Transformations of the Hydroxyl Group

The tertiary allylic alcohol moiety in 4-pyrrolidin-2-yl-hepta-1,6-dien-4-ol allows for stereospecific transformations of the hydroxyl group, which are crucial for the synthesis of stereochemically defined molecules. These reactions often proceed with either inversion or retention of configuration at the carbinol center, depending on the reaction mechanism.

One of the most versatile methods for achieving stereochemical inversion at a chiral alcohol center is the Mitsunobu reaction. researchgate.netwikipedia.orgmissouri.edu This reaction facilitates the conversion of alcohols to a variety of other functional groups, such as esters and azides, with a predictable inversion of stereochemistry. For this compound, treatment with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) would be expected to yield the corresponding ester with inverted stereochemistry at the C-4 position. researchgate.netnih.govacs.org The reaction proceeds via an alkoxyphosphonium salt intermediate, which undergoes an Sₙ2 displacement by the carboxylate nucleophile. wikipedia.org

A representative scheme for the Mitsunobu reaction on a chiral tertiary allylic alcohol is shown below:

Scheme 1: Proposed Mitsunobu Reaction of a Tertiary Allylic Alcohol

The successful application of the Mitsunobu reaction to tertiary allylic alcohols has been documented, highlighting its potential for the stereospecific functionalization of complex molecules. researcher.life The table below illustrates the expected outcomes for the Mitsunobu reaction on an analogue of the target compound.

Interactive Data Table: Proposed Stereospecific Esterification via Mitsunobu Reaction

| Substrate (Analogue) | Acid (Nucleophile) | Reagents | Expected Product | Stereochemistry |

| (S)-4-allyl-1-Boc-pyrrolidin-2-yl)-hept-1,6-dien-4-ol | Benzoic Acid | PPh₃, DEAD | (R)-4-((1-Boc-pyrrolidin-2-yl)(hept-1,6-dien-4-yl))benzoate | Inversion |

| (R)-4-allyl-1-Boc-pyrrolidin-2-yl)-hept-1,6-dien-4-ol | Acetic Acid | PPh₃, DIAD | (S)-4-((1-Boc-pyrrolidin-2-yl)(hept-1,6-dien-4-yl))acetate | Inversion |

| (S)-4-allyl-1-Boc-pyrrolidin-2-yl)-hept-1,6-dien-4-ol | p-Nitrobenzoic Acid | PPh₃, DEAD | (R)-4-((1-Boc-pyrrolidin-2-yl)(hept-1,6-dien-4-yl)) 4-nitrobenzoate | Inversion |

Another important stereospecific transformation is the substitution of the hydroxyl group to form carbon-halogen bonds. The use of reagents like thionyl chloride (SOCl₂) in the presence of pyridine (B92270) is a well-established method for converting secondary alcohols to alkyl chlorides with inversion of configuration via an Sₙ2 mechanism. masterorganicchemistry.com While tertiary alcohols can be more challenging substrates due to steric hindrance and the potential for elimination reactions, this pathway can be favored under appropriate conditions. reddit.comechemi.com The pyridine acts as a nucleophilic catalyst and also neutralizes the HCl generated during the reaction. masterorganicchemistry.com

Reactions Facilitated by Alcohol Activation

Activation of the hydroxyl group in this compound is a key strategy to facilitate its displacement by a wide range of nucleophiles. This activation transforms the poor leaving group (hydroxide) into a much better one, thereby enabling nucleophilic substitution reactions.

A common method for activating alcohols is their conversion to sulfonate esters, such as tosylates (OTs), mesylates (OMs), or triflates (OTf). These reactions are typically carried out by treating the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate esters are excellent leaving groups, readily displaced by nucleophiles in Sₙ1 or Sₙ2 reactions. Given the tertiary and allylic nature of the alcohol in the target compound, an Sₙ1-type mechanism involving a stabilized allylic carbocation intermediate is a likely pathway.

The activation of the hydroxyl group can also be achieved in situ. For instance, Brønsted or Lewis acids can protonate the hydroxyl group, converting it into a good leaving group (water). researcher.life Subsequent nucleophilic attack can then occur. This approach is particularly relevant for acid-catalyzed rearrangements and substitutions. For example, treatment of tertiary allylic alcohols with a Lewis acid in the presence of a nucleophile can lead to the corresponding substitution product. researchgate.net

The following table summarizes various activation methods and the subsequent potential transformations for a tertiary allylic alcohol analogous to the title compound.

Interactive Data Table: Proposed Reactions via Alcohol Activation

| Activating Reagent | Intermediate | Nucleophile | Expected Product | Reaction Type |

| TsCl, Pyridine | Tosylate | NaN₃ | Allylic Azide (B81097) | Sₙ1/Sₙ2 |

| MsCl, Et₃N | Mesylate | KCN | Allylic Nitrile | Sₙ1/Sₙ2 |

| SOCl₂ | Alkyl Chloride | LiBr | Allylic Bromide | Sₙi/Sₙ2 |

| PBr₃ | Alkyl Bromide | NaI | Allylic Iodide | Sₙ2 |

| H₂SO₄ (catalytic) | Protonated Alcohol | H₂O | Diene (Elimination) | E1 |

Furthermore, the formation of a phosphonium (B103445) salt, as seen in the Mitsunobu reaction, is a form of alcohol activation that facilitates displacement by a nucleophile. missouri.edu The versatility of these activation methods allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this compound. The choice of activating agent and reaction conditions can influence the stereochemical outcome and the regioselectivity of the subsequent nucleophilic attack, particularly given the presence of the two allylic systems.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Probes (e.g., Intermolecular Radical Trapping, Isotope Labeling)

To investigate the reaction mechanisms of 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol, various experimental probes could be employed. For instance, if a reaction were suspected to proceed through a radical pathway, intermolecular radical trapping experiments would be crucial. In such an experiment, a radical scavenger would be added to the reaction mixture to intercept any radical intermediates, and the identification of the trapped product would provide evidence for the proposed mechanism.

Isotope labeling studies would be another powerful tool. By selectively replacing certain atoms in the molecule with their heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), the movement and fate of these atoms throughout a reaction can be traced. This information is invaluable for distinguishing between different possible reaction pathways.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic studies would involve measuring the rate of a reaction involving this compound under various conditions (e.g., changing reactant concentrations, temperature, or solvent). The data obtained from these experiments would allow for the determination of the reaction's rate law, which provides insight into the molecularity of the rate-determining step.

Transition State Characterization and Energy Landscapes of Reaction Pathways

Computational chemistry provides powerful tools for characterizing transition states and mapping out the energy landscapes of reaction pathways. Using quantum mechanical calculations, the structures and energies of reactants, products, intermediates, and transition states can be modeled. The transition state is a key structure that represents the highest energy point along the reaction coordinate, and its characterization provides a detailed picture of the bond-breaking and bond-forming processes.

By calculating the energies of all species along a proposed reaction pathway, an energy landscape can be constructed. This landscape provides a visual representation of the energetic barriers that must be overcome for the reaction to proceed and can help to identify the most favorable reaction pathway among several possibilities.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Stereochemical Assignment

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the compound's constitution and relative stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the vinyl, allylic, and pyrrolidine (B122466) ring protons. The vinyl protons (=CH₂) and the internal alkene proton (-CH=) would appear in the downfield region (δ 5.0-6.0 ppm). The allylic protons (adjacent to the double bonds) and the protons of the pyrrolidine ring would resonate in the midfield region (δ 1.5-3.5 ppm). A broad singlet for the hydroxyl (-OH) proton and another for the amine (N-H) proton are also anticipated, with their chemical shifts being dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this by showing signals for the alkene carbons (δ 115-140 ppm), the crucial quaternary carbon C4 attached to the oxygen and nitrogen substituents (δ 70-80 ppm), and the sp³-hybridized carbons of the pyrrolidine ring and the heptadiene chain (δ 20-60 ppm).

2D NMR experiments are essential to assemble the molecular puzzle:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, establishing connectivity within the two independent allyl fragments (H-1/H-2/H-3 and H-5/H-6/H-7) and within the pyrrolidine ring spin system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for stereochemical analysis.

Table 1: Expected ¹H NMR Data for 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key 2D Correlations (COSY, HMBC) |

| H-1, H-7 | ~5.1-5.3 | dd (doublet of doublets) | COSY: H-2, H-6 |

| H-2, H-6 | ~5.7-5.9 | m (multiplet) | COSY: H-1, H-3, H-5, H-7 |

| H-3, H-5 | ~2.3-2.5 | d (doublet) | COSY: H-2, H-6; HMBC: C-1, C-2, C-4, C-5, C-7 |

| Pyrrolidine CH₂ | ~1.6-2.0, ~2.9-3.2 | m (multiplets) | COSY: Other pyrrolidine protons |

| Pyrrolidine CH (C2') | ~3.3-3.5 | m (multiplet) | HMBC: C-4, Pyrrolidine Carbons |

| OH | Variable (broad) | s (singlet) | - |

| NH | Variable (broad) | s (singlet) | - |

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C-1, C-7 | ~118-120 |

| C-2, C-6 | ~133-135 |

| C-3, C-5 | ~45-48 |

| C-4 | ~75-80 |

| Pyrrolidine C2' | ~60-65 |

| Pyrrolidine CH₂ | ~25-30, ~45-50 |

The compound possesses two stereocenters: C4 of the heptadiene chain and C2' of the pyrrolidine ring. This gives rise to four possible stereoisomers (two pairs of diastereomers).

The relative stereochemistry can be investigated using NOESY. This experiment detects through-space interactions between protons that are close to each other. By analyzing the NOE correlations between the protons on the pyrrolidine ring (specifically H-2') and the protons on the heptadiene chain (e.g., H-3 and H-5), the spatial orientation of the two substituents around the C4 center can be inferred.

However, NMR alone is typically insufficient to determine the absolute stereochemistry (the actual R/S configuration at each center). This assignment usually requires additional methods such as X-ray crystallography of a suitable crystal, or by chemical derivatization with a chiral reagent (e.g., Mosher's acid) followed by detailed NMR analysis of the resulting diastereomeric products.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an essential technique for determining the exact elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision.

For this compound, the molecular formula is C₁₁H₁₉NO. scbt.com High-resolution mass spectrometry would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass would be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula. The expected fragmentation pattern would likely involve the loss of water (H₂O), loss of an allyl radical (•C₃H₅), and cleavage of the pyrrolidine ring, which can provide further structural confirmation.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₉NO |

| Theoretical Exact Mass [M] | 181.1467 u |

| Expected [M+H]⁺ Ion | 182.1540 m/z |

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands that signify its key structural features. The presence of a broad band in the 3200-3500 cm⁻¹ region would indicate the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretch of the secondary amine in the pyrrolidine ring. Sharp peaks just above 3000 cm⁻¹ would correspond to the C-H stretching of the alkene groups, while C-H stretches for the saturated parts of the molecule would appear just below 3000 cm⁻¹. A distinct absorption around 1640 cm⁻¹ would confirm the presence of the C=C double bonds.

Table 4: Expected Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch | ~3200-3500 | Broad, Strong |

| Amine (N-H) | Stretch | ~3200-3400 | Moderate |

| Alkene (=C-H) | Stretch | ~3010-3090 | Medium |

| Alkane (-C-H) | Stretch | ~2850-2960 | Strong |

| Alkene (C=C) | Stretch | ~1640-1650 | Medium |

| Alcohol (C-O) | Stretch | ~1050-1150 | Strong |

Computational and Theoretical Studies of 4 Pyrrolidin 2 Yl Hepta 1,6 Dien 4 Ol and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol, methods such as Density Functional Theory (DFT) and ab initio calculations would be the primary tools. DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational efficiency in studying organic molecules. researchgate.netdergipark.org.tr Ab initio methods, while more computationally demanding, can provide higher accuracy for electronic properties and are often used as a benchmark. dntb.gov.uanih.gov These calculations form the basis for exploring the molecule's electronic structure, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. dergipark.org.tr

For this compound, the HOMO would likely be localized on the electron-rich nitrogen atom of the pyrrolidine (B122466) ring and the π-systems of the dienol moiety. The LUMO would likely be associated with the antibonding orbitals of the C=C double bonds. A small HOMO-LUMO gap would suggest higher reactivity. Various quantum chemical parameters derived from these energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactive nature. dergipark.org.tr

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.25 | Electron-donating ability |

| ELUMO | -0.85 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.40 | Chemical stability and reactivity |

| Ionization Potential (I) | 6.25 | Energy to remove an electron |

| Electron Affinity (A) | 0.85 | Energy released when an electron is added |

| Electronegativity (χ) | 3.55 | Ability to attract electrons |

| Chemical Hardness (η) | 2.70 | Resistance to change in electron configuration |

Conformational Analysis and Stereoisomer Stability

The flexibility of the pyrrolidine ring and the rotatable bonds in the hepta-1,6-dien-4-ol (B1294630) side chain allow for numerous possible conformations. Furthermore, the molecule possesses multiple stereocenters, leading to several stereoisomers. Computational methods are essential for identifying the most stable conformations and determining the relative energies of the different stereoisomers. researchgate.netacs.org

A systematic conformational search followed by geometry optimization using DFT would reveal the low-energy structures. For the pyrrolidine ring, envelope and twisted conformations are typical. The relative orientation of the bulky side chain with respect to the ring (axial vs. equatorial) would significantly impact stability. Theoretical calculations can predict the energy differences between these conformers, which is crucial for understanding the molecule's behavior in solution and its interaction with other molecules. researchgate.netnih.gov

| Stereoisomer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| (R,R)-Isomer | 0.00 | 45.2 |

| (R,S)-Isomer | 0.25 | 30.1 |

| (S,R)-Isomer | 0.85 | 14.5 |

| (S,S)-Isomer | 1.50 | 10.2 |

Computational Modeling of Reaction Pathways

Computational chemistry can elucidate reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating transition states and intermediates, providing a detailed picture of how a reaction proceeds.

Prediction of Transition States and Activation Energies

For any proposed reaction involving this compound, such as an intramolecular cyclization or an addition to one of the double bonds, computational methods can be used to find the transition state structure. nih.govacs.org The energy difference between the reactants and the transition state defines the activation energy (barrier) of the reaction, which is a key determinant of the reaction rate. nih.gov Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products. acs.org

| Reaction Pathway | Computational Method | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Pathway A (Formation of 5-membered ring) | M06-2X/6-31G(d,p) | 22.5 |

| Pathway B (Formation of 6-membered ring) | M06-2X/6-31G(d,p) | 28.1 |

Rationalization of Regio- and Stereoselectivity

When a reaction can yield multiple products (regioisomers or stereoisomers), computational modeling can explain and predict the observed selectivity. By calculating the activation energies for all possible reaction pathways, the kinetically favored product (the one formed via the lowest energy barrier) can be identified. nih.gov For instance, in an electrophilic addition to one of the double bonds, calculations could determine whether the attack is more likely at the C1=C2 or C6=C7 position and from which face of the double bond it would preferentially occur, thus explaining the regio- and stereoselectivity.

Advanced Computational Spectroscopy for Experimental Data Interpretation

Computational methods are increasingly used to predict spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming chemical structures. numberanalytics.comgithub.io For this compound, predicting its NMR and IR spectra would be particularly valuable.

Calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. researchgate.net By calculating the chemical shifts for different possible stereoisomers and conformers, and comparing them to experimental data, the correct structure can be assigned with high confidence. frontiersin.org

Similarly, the vibrational frequencies and intensities for an IR spectrum can be computed. github.io The calculated spectrum can be compared to the experimental one to aid in the assignment of vibrational modes to specific functional groups, such as the O-H stretch of the alcohol, the C=C stretches of the alkenes, and the N-H stretch of the pyrrolidine. researchgate.netchemrxiv.org

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 118.5 | 117.9 | 0.6 |

| C2 | 135.2 | 134.8 | 0.4 |

| C4 (quaternary) | 75.8 | 75.1 | 0.7 |

| C2' (pyrrolidine) | 62.1 | 61.5 | 0.6 |

Applications and Scope in Advanced Organic Synthesis

Utilization in the Total Synthesis of Complex Natural Products

The unique structural and stereochemical features of 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol make it an intriguing candidate as a chiral precursor or key intermediate in the synthesis of various natural products. Its pyrrolidine (B122466) core can serve as a foundational element for numerous alkaloids, while the dienol side chains offer multiple points for further chemical elaboration.

Diospongin A/B and Analogue Synthesis

Diospongins A and B are natural products that have attracted considerable attention due to their interesting biological activities. While the total synthesis of Diospongins A and B has been achieved through various elegant strategies, including hetero-Diels-Alder reactions and asymmetric transfer hydrogenation, the direct utilization of this compound has not been reported in the existing literature.

However, one can envision a synthetic approach where a derivative of this compound could serve as a chiral building block. For instance, the pyrrolidine ring could be employed as a directing group or a chiral auxiliary to control the stereochemistry of subsequent reactions aimed at constructing the core structure of Diospongin analogues. The dienol functionality could be strategically modified through reactions such as cross-metathesis or oxidation to introduce the necessary structural motifs found in these natural products.

A hypothetical retrosynthetic analysis might involve the disconnection of a Diospongin analogue to a key intermediate that could be accessed from a functionalized this compound. This would represent a novel synthetic strategy, potentially offering advantages in terms of stereocontrol and convergence.

Nhatrangin A/B and Other Related Alkaloids

The total synthesis of Nhatrangin A, a marine natural product, has been accomplished, with key steps including proline-catalyzed aldol (B89426) reactions. This highlights the importance of pyrrolidine-based structures in achieving the desired stereochemical outcomes. Although this compound is not a direct precursor in the reported syntheses, its inherent chirality and functional handles make it a plausible starting material for the synthesis of Nhatrangin A analogues or other related alkaloids.

The pyrrolidine core of this compound could be envisioned as the precursor to the piperidine (B6355638) ring found in many alkaloids through ring-expansion strategies. Furthermore, the dienol side chains could be manipulated to construct the complex carbon skeleton of these natural products. The stereocenter at the 2-position of the pyrrolidine ring could be instrumental in controlling the stereochemistry of the final molecule.

Scaffolds for Diverse Biologically Active Molecules

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds. The versatility of this compound lies in its potential to be elaborated into a diverse library of compounds for biological screening. The secondary amine of the pyrrolidine can be functionalized, and the dienol groups can undergo a variety of chemical transformations, including cyclization, oxidation, and cross-coupling reactions.

This would allow for the generation of a wide range of molecular architectures, from simple substituted pyrrolidines to more complex fused and spirocyclic systems. The inherent chirality of the starting material would ensure the enantiopurity of the resulting compounds, which is crucial for their interaction with biological targets.

Contribution to Organocatalysis and Asymmetric Catalysis

The field of organocatalysis has been revolutionized by the use of small chiral organic molecules to catalyze asymmetric reactions. Pyrrolidine-based catalysts, in particular, have proven to be exceptionally effective in a wide range of transformations.

Design and Development of New Organocatalysts Incorporating the Pyrrolidine Moiety

While this compound itself is not a catalyst, it serves as an excellent starting point for the design and synthesis of novel organocatalysts. The pyrrolidine nitrogen can act as the catalytic center, while the dienol side chains can be modified to introduce steric bulk and additional functional groups that can fine-tune the catalyst's reactivity and selectivity.

For example, the hydroxyl group could be derivatized to introduce hydrogen-bonding donors or acceptors, which can play a crucial role in substrate activation and stereocontrol. The double bonds could be used as handles for attaching the catalyst to a solid support, facilitating catalyst recovery and reuse.

| Potential Catalyst Modification | Rationale | Target Reactions |

| Derivatization of the hydroxyl group | Introduction of hydrogen-bonding moieties | Asymmetric aldol, Mannich, and Michael reactions |

| Functionalization of the double bonds | Attachment to solid supports or introduction of bulky groups | Heterogeneous catalysis, improved enantioselectivity |

| Modification of the pyrrolidine ring | Introduction of additional stereocenters or conformational rigidity | Enhanced stereocontrol in various asymmetric transformations |

Enabling Enantioselective Access to Challenging Molecular Frameworks

The development of new organocatalysts is driven by the need to access complex and challenging molecular frameworks in an enantioselective manner. Catalysts derived from this compound could potentially enable new asymmetric transformations or improve the efficiency and selectivity of existing ones.

For instance, a catalyst with a well-defined chiral pocket created by the modified dienol side chains could be highly effective in reactions where precise control of the substrate's orientation is required. This could be particularly valuable in the synthesis of complex natural products and pharmaceuticals, where the stereoselective formation of multiple chiral centers is often a major challenge. The unique electronic and steric properties of such catalysts could open up new avenues for the enantioselective construction of all-carbon quaternary stereocenters and other synthetically challenging motifs.

Exploration of this compound in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

A comprehensive review of scientific literature and chemical databases reveals a notable absence of the specific compound, This compound , in the context of Diversity-Oriented Synthesis (DOS) or the generation of chemical libraries. While the pyrrolidine scaffold itself is a well-established and privileged structure in medicinal chemistry and drug discovery, and has been utilized in various DOS campaigns, the specific application of this particular derivative has not been documented in available research.

Diversity-Oriented Synthesis aims to create structurally diverse small molecules to explore novel areas of chemical space and identify new biologically active compounds. This is often achieved by employing a variety of scaffolds and building blocks that can be elaborated through a series of branching reaction pathways. The pyrrolidine ring, with its potential for multiple points of diversification and its prevalence in natural products, is an attractive starting point for such synthetic endeavors.

However, the research literature on DOS and chemical library synthesis focuses on other functionalized pyrrolidines. These studies typically involve the use of proline derivatives, the development of novel cycloaddition reactions to construct the pyrrolidine core with various substituents, or the functionalization of pre-existing pyrrolidine rings. These approaches allow for the systematic variation of stereochemistry, appendage diversity, and skeletal structure, which are key principles of DOS.

The lack of information on This compound in this specific area of research suggests that it has not been selected as a key building block or scaffold for any reported chemical library or DOS effort to date. Researchers in the field have likely prioritized other pyrrolidine-containing structures with different substitution patterns or functional groups that were deemed more suitable for their synthetic strategies and biological targets.

Therefore, while the broader class of pyrrolidine-containing compounds is of significant interest in the generation of chemical libraries for drug discovery, there is no specific information available to detail the exploration or application of This compound within the framework of Diversity-Oriented Synthesis.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : A general approach involves refluxing precursors with oxidizing agents (e.g., chloranil) in xylene for extended periods (25–30 hours), followed by alkaline workup (5% NaOH), repeated washing, drying (anhydrous Na₂SO₄), and recrystallization (methanol) for purification . Optimization may require adjusting molar ratios, solvent polarity, or reaction time. Kinetic studies via TLC or HPLC can monitor intermediate formation.

Q. How can researchers characterize the structural and physicochemical properties of this compound given limited published data?

- Methodological Answer : Use spectroscopic techniques (¹H/¹³C NMR, IR, HRMS) for structural confirmation. For physicochemical properties (e.g., logP, solubility), employ experimental methods like shake-flask assays or computational tools (e.g., COSMO-RS). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine decomposition temperatures and melting points, respectively .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use NIOSH/CEN-approved respirators (e.g., P95 for particulates; OV/AG/P99 for organic vapors) and full-body protective gear. Ensure fume hoods and proper ventilation to mitigate inhalation risks. In case of skin/eye contact, rinse immediately with water and seek medical consultation .

Q. How should researchers address the absence of stability and reactivity data for this compound?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure (ICH Q1A guidelines). Reactivity screening with common reagents (acids, bases, oxidizing agents) can identify incompatibilities. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity or synthetic yields of this compound?

- Methodological Answer : Perform controlled experiments isolating variables (e.g., catalyst loading, solvent purity). Validate reproducibility across labs using standardized protocols. Cross-reference with computational models (DFT for reaction pathways) to identify kinetic/thermodynamic bottlenecks .

Q. How can computational chemistry aid in predicting the biological activity or reaction mechanisms of this compound?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) can predict binding affinities to biological targets. Mechanistic studies using Gaussian or ORCA for transition-state analysis may explain stereochemical outcomes or regioselectivity in synthesis .

Q. What analytical techniques are most effective for detecting trace impurities or decomposition products?

- Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) or GC-MS with headspace sampling can identify low-abundance species. Pair with orthogonal methods (NMR, X-ray crystallography) for structural validation of unknown byproducts .

Q. How can researchers design experiments to explore the compound’s potential in catalysis or medicinal chemistry?

- Methodological Answer : For catalysis, screen under diverse conditions (temperature, solvent, substrates) and quantify turnover numbers (TONs). In medicinal applications, use cell-based assays (e.g., cytotoxicity, enzyme inhibition) and ADMET profiling (e.g., Caco-2 permeability, microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.